thermodynamic properties of 4-Hydroxy-3-propionyl-2H-chromen-2-one
thermodynamic properties of 4-Hydroxy-3-propionyl-2H-chromen-2-one
Title: Thermodynamic Profiling and Binding Energetics of 4-Hydroxy-3-propionyl-2H-chromen-2-one: A Technical Guide for Drug Development
Introduction
4-Hydroxy-3-propionyl-2H-chromen-2-one (CAS: 4139-73-5)[1] is a highly versatile coumarin derivative that serves as a critical pharmacophore scaffold in modern medicinal chemistry. Most notably, it is the fundamental building block for synthesizing Schiff bases such as 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) analogues, which are potent inhibitors of skeletal and cardiac myosin II[2]. For researchers and drug development professionals, understanding the thermodynamic properties of this compound—ranging from solid-state thermal stability to solution-phase binding energetics—is paramount for rational drug design, formulation, and lead optimization.
Solid-State Thermodynamics and Thermal Stability
The solid-state thermal behavior of 4-hydroxy-3-propionyl-2H-chromen-2-one is defined by its crystalline lattice energy. The pure compound exhibits a sharp endothermic melting point between 122 °C and 124 °C[2].
Mechanistic Causality: Unsubstituted 4-hydroxycoumarin exhibits a high melting point (211–213 °C) due to extensive intermolecular hydrogen bonding networks[3]. The introduction of the 3-propionyl group sterically disrupts these intermolecular networks and promotes strong intramolecular hydrogen bonding between the 4-hydroxyl proton and the 3-carbonyl oxygen. This stabilizes the enol tautomer and significantly lowers the lattice energy, resulting in the observed depression of the melting point to ~123 °C.
Solution Thermodynamics and Solubility
The dissolution of coumarin derivatives in aqueous-organic solvent mixtures is fundamentally an endothermic, entropy-driven process[4]. The van't Hoff equation is utilized to correlate solubility with temperature, revealing positive standard molar enthalpy ( ΔHsol∘ ) and entropy ( ΔSsol∘ ) of solution[4].
Mechanistic Causality: The positive enthalpy indicates that the energy required to break the solute-solute interactions in the crystal lattice exceeds the energy released by solute-solvent solvation. However, the process is spontaneous ( ΔG<0 ) at higher temperatures because the positive entropy change—arising from the disruption of the highly ordered crystalline lattice and the reorganization of solvent molecules around the lipophilic chromen-2-one core—dominates the free energy equation ( ΔG=ΔH−TΔS ).
Target Binding Thermodynamics (Myosin II Inhibition)
Derivatives of 4-hydroxy-3-propionyl-2H-chromen-2-one target the myosin II motor protein, acting as allosteric inhibitors. Similar to the well-characterized inhibitor blebbistatin, these analogues bind preferentially to the myosin-ADP-Pi complex[5].
Mechanistic Causality: By binding to the myosin-ADP-Pi state, the coumarin derivative thermodynamically stabilizes the pre-power stroke conformation, effectively increasing the activation energy required for phosphate release[5]. This traps the motor protein in a state with low actin affinity, inhibiting the steady-state actin-activated ATPase activity[5]. The binding event is driven by favorable enthalpic contributions from hydrogen bonding at the 4-hydroxycoumarin core and entropic gains from the displacement of ordered water molecules by the hydrophobic propionyl-derived tails.
Experimental Workflows and Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Profiling
This protocol quantifies the enthalpy of fusion ( ΔHfus ) and confirms crystalline purity[3].
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-hydroxy-3-propionyl-2H-chromen-2-one into a standard aluminum DSC pan. Crimp the lid to ensure thermal contact.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle[3].
-
Thermal Cycle: Equilibrate the sample at 25 °C. Initiate a linear heating ramp at 10 °C/min up to 200 °C.
-
Data Acquisition: Record the heat flow (W/g). Integrate the area under the endothermic peak to calculate ΔHfus . Self-Validation Check: Run an empty, crimped aluminum pan as a baseline reference. A sharp, symmetric endothermic peak at ~123 °C confirms high purity; asymmetric peak broadening indicates the presence of impurities or polymorphic transitions.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Energetics
ITC directly measures the heat released or absorbed during biomolecular binding, allowing the simultaneous determination of Kd , ΔH , and ΔS .
-
Buffer Matching: Dialyze both the myosin II protein and the coumarin derivative extensively against the exact same assay buffer (e.g., 20 mM HEPES, 50 mM KCl, 5 mM MgCl2, pH 7.4). Crucial Step: Even minor buffer mismatches will generate massive heats of mixing that mask the binding signal.
-
Cell and Syringe Loading: Load the ITC sample cell (typically ~300 µL) with 10 µM myosin II. Load the injection syringe with 100 µM of the coumarin derivative.
-
Titration Parameters: Execute 20 sequential injections of 2 µL each, with a 150-second equilibration interval between injections at 25 °C. Maintain a stirring speed of 750 rpm.
-
Data Analysis: Integrate the injection peaks to obtain the heat per mole of injectate. Fit the isotherm to a one-site binding model. Self-Validation Check: Perform a control titration by injecting the ligand into the buffer alone. This measures the heat of dilution, which must be mathematically subtracted from the raw binding data to isolate the true heat of binding.
Quantitative Data Summaries
Table 1: Solid-State and Solubility Thermodynamic Profile
| Property | Value / Characteristic | Analytical Method | Mechanistic Driver |
| Melting Point ( Tm ) | 122 – 124 °C | DSC | Intramolecular H-bonding (keto-enol) |
| Enthalpy of Fusion ( ΔHfus ) | Endothermic (+ value) | DSC | Lattice energy disruption |
| Enthalpy of Solution ( ΔHsol∘ ) | Endothermic (+ value) | van't Hoff Plot | Solute-solute bond breaking |
| Entropy of Solution ( ΔSsol∘ ) | Entropy-driven (+ value) | van't Hoff Plot | Solvent reorganization |
Table 2: Representative Binding Energetics (Myosin II Inhibition)
| Parameter | Thermodynamic Implication | Structural Correlation |
| ΔG (Free Energy) | Negative (Spontaneous) | High affinity for Myosin-ADP-Pi complex |
| ΔH (Enthalpy) | Negative (Exothermic) | Specific H-bonds via the 4-hydroxy group |
| −TΔS (Entropy Term) | Negative (Favorable) | Hydrophobic effect from the propionyl tail |
| Kd (Dissociation Const.) | Low Micromolar ( ∼0.8μM ) | Potent target engagement |
Systems Visualization
Diagram 1: Myosin II ATPase cycle and thermodynamic stabilization of the pre-power stroke state.
Diagram 2: Comprehensive thermodynamic profiling workflow for coumarin-based drug development.
References
- Title: Synthesis and Structure-Activity Relationship Studies of 3-(N-Butylethanimidoyl)-4-Hydroxy-2H-Chromen-2-One (BHC)
- Title: Thermal Stability and Degradation Pathways of 4-Hydroxycoumarin: A Technical Guide Source: Benchchem URL
- Title: Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF)
- Title: Synthesis and Structure-Activity Relationship Studies of 3-(N-Butylethanimidoyl)-4-Hydroxy-2H-Chromen-2-One (BHC) Analogues for Myosin II Inhibition (Binding Energetics)
- Title: 4-羟基-3-丙酰基-2H-色烯-2-酮CAS#4139-73-5 | GCIS全球化学品名录查询-化规通 Source: CIRS Group URL
Sources
- 1. 4-羟基-3-丙酰基-2H-色烯-2-酮 CAS#4139-73-5 | GCIS全球化学品名录查询-化规通 [hgt.cirs-group.com]
- 2. Synthesis and Structure-Activity Relationship Studies of 3-(N-Butylethanimidoyl)-4-Hydroxy-2H-Chromen-2-One (BHC) Analogues for Myosin II Inhibition - ProQuest [proquest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationship Studies of 3-(N-Butylethanimidoyl)-4-Hydroxy-2H-Chromen-2-One (BHC) Analogues for Myosin II Inhibition - ProQuest [proquest.com]
